molecular formula C11H21NO4 B160777 Isobutyryl-L-carnitine CAS No. 25518-49-4

Isobutyryl-L-carnitine

カタログ番号: B160777
CAS番号: 25518-49-4
分子量: 231.29 g/mol
InChIキー: LRCNOZRCYBNMEP-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソブチリル-L-カルニチンは、脂肪酸の代謝において重要な役割を果たす化合物であるL-カルニチンの誘導体です。それは、アシル基が補酵素AからL-カルニチンの分子に転移したときに形成されます。 この化合物は、分岐鎖アミノ酸と脂肪酸の代謝に関与し、ミトコンドリア酵素であるアシル-CoA脱水素酵素群の産物です .

準備方法

合成経路と反応条件: イソブチリル-L-カルニチンは、塩基の存在下、イソブチリルクロリドとL-カルニチンを反応させることによって合成することができます。 反応は通常、メタノールまたはエタノールなどの有機溶媒中で行われ、生成物は高速液体クロマトグラフィー(HPLC)などの技術を用いて精製されます .

工業的生産方法: 工業的設定では、イソブチリル-L-カルニチンの生産は、上記と同様の方法を使用した大規模合成によって行われます。 このプロセスは、高収率と高純度のために最適化されており、反応制御と生成物の精製のために自動化されたシステムがしばしば使用されます .

3. 化学反応の分析

反応の種類: イソブチリル-L-カルニチンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなアシルカルニチン誘導体、カルボン酸、アルコールが含まれます .

4. 科学研究における用途

イソブチリル-L-カルニチンは、科学研究においていくつかの用途があります。

化学反応の分析

Types of Reactions: Isobutyryl-L-carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various acylcarnitine derivatives, carboxylic acids, and alcohols .

作用機序

イソブチリル-L-カルニチンは、脂肪酸をβ酸化のためにミトコンドリアに輸送することに参加することで効果を発揮します。それはキャリア分子として機能し、補酵素AからL-カルニチンへのアシル基の転移を促進し、次にミトコンドリアマトリックスに脂肪酸を輸送します。 このプロセスは、細胞のエネルギー産生に不可欠です .

分子標的と経路:

類似の化合物:

独自性: イソブチリル-L-カルニチンは、分岐鎖アミノ酸の代謝における特定の役割と、イソブチリル-CoA脱水素酵素欠損症の診断に関与しているため、独特です。 OCT1との特定の相互作用も、他のアシルカルニチンとは異なります .

類似化合物との比較

Uniqueness: this compound is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in diagnosing isobutyryl-CoA dehydrogenase deficiency. Its specific interactions with OCT1 also distinguish it from other acylcarnitines .

生物活性

Isobutyryl-L-carnitine (IBC) is a short-chain acylcarnitine that plays a significant role in the metabolism of fatty acids and amino acids. It is an ester of isobutyric acid and carnitine, primarily involved in transporting acyl groups into the mitochondria for energy production through β-oxidation. This article delves into the biological activity of IBC, highlighting its metabolic roles, clinical significance, and findings from recent research.

Metabolic Role and Mechanism

This compound is synthesized from isobutyryl-CoA by the enzyme carnitine acetyltransferase (CrAT). This process is crucial for the transport of fatty acids across the inner mitochondrial membrane, where they undergo β-oxidation to generate ATP. The presence of IBC in biological fluids serves as an indicator of metabolic processes related to energy production and fatty acid metabolism.

Table 1: Functions of this compound

FunctionDescription
Fatty Acid Transport Facilitates the transport of acyl groups into mitochondria for oxidation.
Energy Production Involved in β-oxidation, contributing to ATP synthesis.
Metabolic Marker Elevated levels indicate metabolic disorders such as isobutyryl-CoA deficiency.

Clinical Significance

Elevated levels of IBC have been associated with several metabolic disorders. For instance, individuals with isobutyryl-CoA dehydrogenase deficiency exhibit significantly increased concentrations of IBC in plasma. This elevation can serve as a diagnostic marker for conditions such as:

  • Glutaric Aciduria Type 2 : Characterized by elevated IBC levels in urine and plasma due to impaired metabolism.
  • Ethylmalonic Encephalopathy : Patients show increased IBC levels correlating with disease severity.
  • Gestational Diabetes Mellitus : Alterations in IBC levels have been observed in pregnant women with this condition.

Conversely, decreased levels of IBC have been noted in patients with traumatic brain injury, suggesting its potential role as a biomarker for neurological recovery or damage .

Research Findings and Case Studies

Recent studies have focused on the quantification and implications of IBC in various health contexts:

  • Study on Newborn Screening : Research involving newborns showed elevated C4-carnitine levels indicative of metabolic disorders. Follow-up analyses revealed that elevated IBC was consistent with conditions like SCAD deficiency and IBCD deficiency .
  • Diabetes Research : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that diabetic mice had significantly increased concentrations of acylcarnitines, including IBC, suggesting its role as a potential biomarker for metabolic syndrome .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of short-chain acylcarnitines, including IBC, suggest that they may mitigate oxidative stress and improve mitochondrial function, offering therapeutic potential for neurological disorders .

Table 2: Clinical Studies Involving this compound

Study FocusFindings
Newborn ScreeningElevated IBC linked to metabolic disorders (SCAD, IBCD) .
Diabetes and Metabolic SyndromeIncreased acylcarnitines in diabetic models; potential biomarkers .
NeuroprotectionShort-chain acylcarnitines may protect against oxidative stress .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Isobutyryl-L-carnitine (IBC) in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Validate the method using certified reference materials (CRMs) and spike-recovery experiments in matrices like plasma or urine. For purity assessment, employ HPLC with UV detection (λ = 210–220 nm) and compare retention times against authenticated standards . Quantification should adhere to USP guidelines for carnitine analogs, including calibration curves with internal standards (e.g., deuterated IBC) to correct for matrix effects .

Q. How can researchers design experiments to study IBC's role in mitochondrial β-oxidation?

  • Methodological Answer : Utilize in vitro models such as isolated mitochondria or cultured hepatocytes. Measure IBC’s effect on acyl-CoA dehydrogenase activity via spectrophotometric assays monitoring NADH production at 340 nm. Include controls with known inhibitors (e.g., etomoxir for carnitine palmitoyltransferase-1) to isolate IBC-specific effects. Normalize data to protein content using the Lowry method . For in vivo studies, employ stable isotope tracing (e.g., ¹³C-labeled IBC) to track metabolite flux .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Follow Beilstein Journal guidelines for synthetic chemistry:

  • Synthesis : Use enantiomerically pure L-carnitine and isobutyryl chloride in anhydrous conditions. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
  • Characterization : Confirm identity via ¹H/¹³C NMR (e.g., δ ~3.2 ppm for trimethylammonium group) and high-resolution MS. Report melting points (169–171°C for IBC chloride) and purity (≥95% by HPLC) .

Advanced Research Questions

Q. How can multi-omics approaches elucidate IBC's role in renal cell carcinoma (RCC) prognosis?

  • Methodological Answer : Combine metabolomics (LC-MS), proteomics (tandem mass tag labeling), and transcriptomics (RNA-seq) on matched tumor/normal tissues. Prioritize metabolites like IBC and L-proline betaine identified in urine post-nephrectomy . Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG) to link IBC levels to dysregulated pathways (e.g., fatty acid oxidation). Validate findings in orthotopic mouse models of RCC with IBC supplementation .

Q. What strategies resolve contradictions in IBC’s proposed role as an OCT1 biomarker?

  • Methodological Answer : Address variability via:

  • Cohort stratification : Segment participants by OCT1 genotype (e.g., OCT1 polymorphisms) to assess transporter affinity differences.
  • Pharmacokinetic modeling : Compare IBC plasma exposure (AUC₀–₂₄) in OCT1-inhibited vs. placebo groups using nonlinear mixed-effects models (NONMEM).
  • Cross-species validation : Replicate findings in OCT1-knockout mice to isolate transporter-specific effects .

Q. How should researchers design a study to evaluate IBC’s immunomodulatory effects during bacterial infection?

  • Methodological Answer : Use a murine pertussis model:

  • Experimental groups : Wild-type vs. immunodeficient mice ± IBC supplementation.
  • Endpoint assays : Quantify cytokines (e.g., TNF-α, IL-6) via ELISA in bronchoalveolar lavage fluid. Measure bacterial load (CFU/mL) in lung homogenates.
  • Mechanistic insight : Perform RNA-seq on splenocytes to identify IBC-modulated immune pathways (e.g., NF-κB, MAPK) .

Q. What methodologies optimize combinatorial studies of IBC with other carnitine analogs (e.g., propionyl-L-carnitine)?

  • Methodological Answer : Use factorial design (e.g., 2x2 matrix) to test synergy:

  • Dose-response : Vary IBC and analog concentrations (e.g., 0.1–10 mM) in cell-based assays (e.g., cytotoxicity rescue).
  • Statistical analysis : Apply Chou-Talalay combination index (CI) to classify interactions (CI < 1 = synergy). Validate in vivo using ischemia-reperfusion injury models with tissue carnitine profiling .

Q. Methodological Notes

  • Literature Review : Systematically search PubMed/Scopus with keywords: "this compound" AND ("OCT1" OR "metabolomics" OR "mitochondria"). Exclude non-peer-reviewed sources (e.g., TargetMol, Santa Cruz Biotech) .
  • Data Reporting : Adhere to Beilstein Journal standards: report experimental details in Supplementary Information (e.g., NMR spectra, synthetic yields) and cite primary literature for known compounds .

特性

IUPAC Name

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCNOZRCYBNMEP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948420
Record name 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25518-49-4
Record name Isobutyrylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25518-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyryl-1-carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isobutyryl-L-carnitine
Isobutyryl-L-carnitine
Isobutyryl-L-carnitine
Isobutyryl-L-carnitine
Isobutyryl-L-carnitine
Isobutyryl-L-carnitine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。